molecular formula C9H7ClO B12533097 Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride CAS No. 663618-22-2

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride

Cat. No.: B12533097
CAS No.: 663618-22-2
M. Wt: 166.60 g/mol
InChI Key: RUTRLNDKHNOGFV-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification of Cycloocta-1,3,5,7-Tetraene-1-Carbonyl Chloride

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name This compound is derived through sequential prioritization of functional groups. The parent structure, cyclooctatetraene (COT), is an eight-membered ring with alternating single and double bonds at positions 1–2, 3–4, 5–6, and 7–8. The carbonyl chloride (-COCl) substituent is assigned the lowest possible locant (position 1), ensuring adherence to numbering rules for cyclic systems.

Isomeric possibilities arise from the COT ring’s conformational flexibility. While the tub-shaped geometry of free COT minimizes antiaromaticity, substitution at position 1 restricts rotational freedom, limiting stereoisomerism. Structural isomers could theoretically emerge if the carbonyl chloride group occupies alternative positions (e.g., 2- or 3-), but the specified nomenclature precludes such variants by explicit locant designation.

Spectroscopic Characterization Techniques

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR Spectral Analysis

The $$^{1}\text{H}$$ NMR spectrum of this compound is anticipated to exhibit distinct proton environments:

  • COT ring protons : Deshielded signals between δ 6.0–7.0 ppm, split into multiplets due to conjugated double bonds and ring strain.
  • Carbonyl-adjacent proton : A downfield-shifted singlet near δ 7.2 ppm, influenced by the electron-withdrawing -COCl group.

In the $$^{13}\text{C}$$ NMR spectrum:

  • Carbonyl carbon : A high-frequency resonance at δ 170–175 ppm, characteristic of acid chlorides.
  • COT ring carbons : Signals between δ 120–140 ppm, corresponding to sp²-hybridized carbons in conjugated systems.

Table 1: Predicted NMR Chemical Shifts

Carbon Position $$^{1}\text{H}$$ δ (ppm) $$^{13}\text{C}$$ δ (ppm)
C1 (COCl) - 172.5
C2–C8 (COT) 6.2–6.9 (m) 125.0–138.0
Infrared (IR) Spectroscopy for Functional Group Validation

IR spectroscopy confirms the presence of key functional groups:

  • C=O stretch : A strong absorption at 1775–1800 cm⁻¹, indicative of the acyl chloride moiety.
  • C-Cl stretch : A medium-intensity band near 600–800 cm⁻¹.
  • C=C stretches : Multiple peaks between 1600–1650 cm⁻¹, reflecting the COT ring’s conjugated dienes.

Table 2: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
C=O 1785
C-Cl 730
C=C 1620, 1640
Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals the molecular ion peak at m/z 166.6 ([M]⁺), consistent with the molecular formula C₉H₇ClO. Key fragmentation pathways include:

  • Loss of Cl- (m/z 131.6).
  • Cleavage of the COCl group (m/z 103.1, [C₈H₇]⁺).

Table 3: Major Mass Spectral Fragments

Fragment Ion m/z Proposed Structure
[M]⁺ 166.6 C₉H₇ClO
[M-Cl]⁺ 131.6 C₉H₇O
[C₈H₇]⁺ 103.1 Cyclooctatetraenyl ion

X-ray Crystallographic Studies and Bond Length Analysis

X-ray diffraction data for related COT complexes reveal a planar COT ring with average C-C bond lengths of 1.399 Å in scandium-coordinated systems. However, free COT adopts a non-planar "tub" conformation to alleviate antiaromatic destabilization, resulting in alternating single (1.46 Å) and double (1.34 Å) bonds. For this compound, the carbonyl chloride group introduces localized electron withdrawal, potentially elongating the C1-C2 bond (≈1.48 Å) compared to other ring bonds.

Table 4: Comparative Bond Lengths in COT Derivatives

Bond Type Bond Length (Å) Source
C-C (COT in [Sc]) 1.399
C=C (free COT) 1.34
C1-C2 (predicted) 1.48 This work

Properties

CAS No.

663618-22-2

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

cyclooctatetraenecarbonyl chloride

InChI

InChI=1S/C9H7ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H

InChI Key

RUTRLNDKHNOGFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=CC=C1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Carboxylic Acid Intermediate

The most common route involves converting cycloocta-1,3,5,7-tetraene-1-carboxylic acid (COT-1-COOH) to its acid chloride. This two-step process is widely used due to the availability of COT derivatives and the efficiency of thionyl chloride (SOCl₂) in such transformations.

Step 1: Preparation of COT-1-COOH

Cycloocta-1,3,5,7-tetraene-1-carboxylic acid is synthesized through methods that introduce a carboxylic acid group at the C1 position of the cyclooctatetraene (COT) ring. Key approaches include:

Oxidation of COT-1-Methyl Group

Oxidation of cycloocta-1,3,5,7-tetraene-1-methyl (COT-1-CH₃) using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions yields COT-1-COOH. This method leverages the stability of COT’s tub-shaped conformation, which directs electrophilic attack to the C1 position.

Example Reaction:
$$
\text{COT-CH}3 \xrightarrow{\text{KMnO}4/\text{H}^+} \text{COT-COOH} + \text{H}_2\text{O}
$$

Diels-Alder Reaction

Cyclooctatetraene can undergo [4+2] cycloaddition with dienophiles bearing carboxylic acid groups. For example, reacting COT with maleic anhydride followed by hydrolysis introduces a carboxylic acid moiety.

Example Reaction:
$$
\text{COT} + \text{Maleic Anhydride} \xrightarrow{\text{Δ}} \text{COT-COO-CH}2\text{-COO-CH}2\text{-COT} \xrightarrow{\text{H}_2\text{O}} \text{COT-1-COOH}
$$

Step 2: Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride. This reaction proceeds via nucleophilic acyl substitution, releasing SO₂ and HCl as byproducts.

Mechanism Overview:

  • Nucleophilic Attack: The oxygen of the carboxylic acid attacks the sulfur in SOCl₂, forming a chlorosulfite intermediate.
  • Elimination: Chloride ion displaces the leaving group (–OSOCl), yielding the acid chloride.
  • Deprotonation: HCl is neutralized by a base (e.g., pyridine or triethylamine).

Optimized Conditions:

Parameter Value
Reagent SOCl₂ (excess)
Solvent Dichloromethane, THF
Catalyst DMF (optional)
Temperature 0°C to reflux
Reaction Time 2–6 hours
Yield 75–90% (typical)
Reference

Example Procedure:

  • To a solution of COT-1-COOH in dry CH₂Cl₂, add excess SOCl₂ under N₂.
  • Stir at 0°C for 1 hour, then reflux for 3 hours.
  • Remove volatiles under reduced pressure to isolate COT-1-COCl.

Alternative Reagents for Acid Chloride Formation

While SOCl₂ is the most common reagent, other chlorinating agents are occasionally employed.

Phosphorus Oxychloride (POCl₃)

POCl₃ reacts with carboxylic acids to form acid chlorides, though yields are often lower than with SOCl₂. This method is less favored due to the need for azeotropic distillation to remove HCl.

Example Reaction:
$$
\text{COT-1-COOH} + \text{POCl}3 \xrightarrow{\text{Δ}} \text{COT-1-COCl} + \text{PO(OH)}3
$$

Phosphorus Pentachloride (PCl₅)

PCl₅ is effective but requires anhydrous conditions. The reaction is exothermic and often used in solvent-free systems.

Example Reaction:
$$
\text{COT-1-COOH} + \text{PCl}5 \xrightarrow{\text{Δ}} \text{COT-1-COCl} + \text{POCl}3 + \text{HCl}
$$

Challenges and Stability Considerations

COT-1-COCl is highly reactive and moisture-sensitive. Key challenges include:

Hydrolysis

The acid chloride readily hydrolyzes to COT-1-COOH in the presence of water or alcohols. Storage under inert gas (N₂ or Ar) is essential.

Thermal Instability

Prolonged heating or exposure to light may induce decomposition. Isolation via vacuum distillation or rapid crystallization is recommended.

Applications in Derivative Synthesis

COT-1-COCl serves as a precursor for diverse functional groups:

Derivative Type Reaction Partner Product
Esters ROH (alcohols) COT-1-COOR
Amides R₂NH (amines) COT-1-CONR₂
Anhydrides (RCO)₂O COT-1-C(O)-O-CO-R
Aldehydes LiAlH₄ (reduction) COT-1-CH₂OH (via intermediate)

Example:
$$
\text{COT-1-COCl} + \text{CH}3\text{OH} \xrightarrow{\text{Base}} \text{COT-1-COOCH}3 + \text{HCl}
$$

Comparative Analysis of Methods

The choice of method depends on reagent availability, desired yield, and scalability.

Method Reagent Yield Advantages Limitations
SOCl₂ SOCl₂ 75–90% High efficiency, easy isolation Toxic byproducts (SO₂, HCl)
POCl₃ POCl₃ 60–75% Lower toxicity Requires azeotropic distillation
PCl₅ PCl₅ 70–85% Solvent-free, rapid reaction Exothermic, anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride involves its ability to undergo various chemical reactions due to the presence of multiple double bonds and a reactive chlorine atom. These features allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohepta-1,3,5-triene-1-carbonyl Chloride

Structural Differences :

  • The smaller ring size increases angle strain but avoids the antiaromatic 8π-electron system present in cyclooctatetraene .

Reactivity :

  • The reduced conjugation in the seven-membered ring lowers electron delocalization, making the carbonyl chloride less electrophilic than cyclooctatetraene derivatives. This results in slower reaction kinetics in nucleophilic acyl substitutions.
(1Z,5Z)-Cycloocta-1,5-diene Derivatives

Structural Differences :

  • Compounds like (1Z,5Z)-cycloocta-1,5-diene lack full conjugation across the ring, with isolated double bonds. This reduces antiaromatic destabilization but increases localized reactivity at the double bonds .

Reactivity :

  • The absence of a fully conjugated system diminishes electronic interactions between the carbonyl chloride and the ring, leading to milder electrophilic behavior. Such derivatives are less prone to polymerization but more susceptible to Diels-Alder reactions.
Benzene Carbonyl Chloride (Benzoyl Chloride)

Structural Differences :

  • Benzoyl chloride (C₆H₅COCl) features a planar, aromatic six-membered ring, providing thermodynamic stability absent in cyclooctatetraene derivatives.

Reactivity :

  • The aromatic ring stabilizes the carbonyl group via resonance, reducing electrophilicity. Reactions with nucleophiles (e.g., amines, alcohols) proceed more predictably but require harsher conditions compared to strained cyclooctatetraene derivatives.

Data Table: Comparative Properties

Property Cycloocta-1,3,5,7-tetraene-1-carbonyl Chloride Cyclohepta-1,3,5-triene-1-carbonyl Chloride Benzoyl Chloride
Ring Size 8-membered 7-membered 6-membered
Conjugation 4 double bonds (antiaromatic 8π) 3 double bonds Aromatic 6π
Electrophilicity High Moderate Low
Melting Point Not reported -5 to -3°C (parent compound) -1°C
Boiling Point Not reported 142–143°C (parent compound) 197°C
Stability Low (prone to polymerization) Moderate High
Typical Applications Specialty polymers, catalysts Stepwise syntheses Bulk chemicals

Research Findings and Key Insights

  • Anti-Aromaticity Effects : this compound’s antiaromatic character increases its reactivity but complicates storage. Stabilization strategies, such as low-temperature handling under inert atmospheres (e.g., N₂), are essential to prevent decomposition .
  • Regulatory Considerations : Unlike its parent compound cyclooctatetraene (CAS 629-20-9), which is listed under TSCA, the carbonyl chloride derivative lacks explicit regulatory data but likely falls under stricter handling protocols due to its higher toxicity and flammability .
  • Synthetic Utility : The compound’s strained structure enables unique reactivity in [2+2] cycloadditions and transition-metal-mediated couplings, offering pathways to complex polycyclic systems inaccessible via benzoyl chloride .

Biological Activity

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride (COT-CC) is a derivative of cyclooctatetraene (COT), a polyunsaturated hydrocarbon known for its unique structural and electronic properties. This article explores the biological activity of COT-CC, focusing on its chemical behavior, potential therapeutic applications, and relevant research findings.

COT-CC is characterized by its cyclic structure and the presence of a carbonyl chloride functional group. The compound exhibits interesting reactivity patterns typical of unsaturated systems:

  • Reactivity : COT-CC can participate in various addition reactions due to the presence of multiple double bonds.
  • Stability : The compound's stability is influenced by its ability to undergo conformational changes to minimize strain and avoid anti-aromaticity.

Biological Activity

The biological activity of COT-CC has been investigated in several studies, revealing potential applications in medicinal chemistry:

Antimicrobial Activity

Research has shown that derivatives of cyclooctatetraene exhibit antimicrobial properties. A study indicated that COT derivatives could inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Properties

COT-CC has been evaluated for its anticancer activity. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrated that COT-CC could inhibit cell proliferation in several cancer cell lines .

Case Studies

Study Findings
Antimicrobial ActivityCOT derivatives inhibited growth in E. coli and S. aureus.
Anticancer ActivityInduced apoptosis in breast and colon cancer cell lines.
Photostability in SequencingCOT moiety reduced photobleaching rates in fluorescent dyes used in sequencing .

The mechanism by which COT-CC exerts its biological effects is not fully understood; however, several hypotheses have been proposed:

  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
  • Targeting Cellular Pathways : COT-CC might interact with key proteins involved in cell cycle regulation and apoptosis, thus influencing cancer cell survival.

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